molecular formula C17H8Cl2FN3OS B12025416 (5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606955-71-9

(5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12025416
CAS No.: 606955-71-9
M. Wt: 392.2 g/mol
InChI Key: TWNKIZQZOURMBH-VGOFMYFVSA-N
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Description

(5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole core, substituted with dichlorophenyl and fluorobenzylidene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the dichlorophenyl and fluorobenzylidene substituents. Common reagents used in these reactions include thionyl chloride, sodium azide, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for product purification and characterization.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures with acidic or basic catalysts, while reduction reactions often require low temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazolo[3,2-b][1,2,4]triazole core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

606955-71-9

Molecular Formula

C17H8Cl2FN3OS

Molecular Weight

392.2 g/mol

IUPAC Name

(5E)-2-(2,4-dichlorophenyl)-5-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H8Cl2FN3OS/c18-10-4-5-12(13(19)8-10)15-21-17-23(22-15)16(24)14(25-17)7-9-2-1-3-11(20)6-9/h1-8H/b14-7+

InChI Key

TWNKIZQZOURMBH-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2

Origin of Product

United States

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